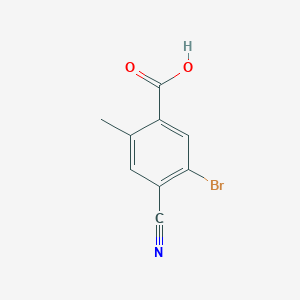

5-Bromo-4-cyano-2-methylbenzoic acid

Description

BenchChem offers high-quality 5-Bromo-4-cyano-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-cyano-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-cyano-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)8(10)3-7(5)9(12)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZYZOYCNZTFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-cyano-2-methylbenzoic acid

Foreword: Charting the Unknowns in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of a novel chemical entity is the bedrock upon which its entire preclinical and clinical journey is built. The molecule at the focus of this guide, 5-Bromo-4-cyano-2-methylbenzoic acid, represents a unique structural motif with potential for diverse pharmacological applications. As of this writing, a comprehensive, publicly available dataset of its physicochemical properties is not consolidated. This guide, therefore, serves a dual purpose: to present a theoretical and practical framework for the determination of these critical parameters and to provide expert insights into the rationale behind the necessary experimental workflows. We will navigate the essential questions a researcher must answer to unlock the therapeutic potential of this and similar molecules.

Molecular Identity and Structural Attributes

A thorough understanding of a compound's identity is the first step in its characterization.

IUPAC Name: 5-Bromo-4-cyano-2-methylbenzoic acid

Chemical Structure:

Figure 1: Chemical structure of 5-Bromo-4-cyano-2-methylbenzoic acid.

This structure reveals a benzoic acid scaffold, a common feature in many pharmaceuticals, substituted with a bromine atom, a cyano group, and a methyl group. These substituents are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Table 1: Calculated Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C9H6BrNO2 | Defines the elemental composition. |

| Molecular Weight | 241.06 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 2.8 | A measure of lipophilicity, impacting cell membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key site for hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, cyano nitrogen, and to a lesser extent, the bromine atom can accept hydrogen bonds. |

Note: These values are computationally predicted and await experimental verification.

Solubility: The Gateway to Bioavailability

A drug's therapeutic efficacy is fundamentally dependent on its ability to dissolve in physiological fluids. The solubility of 5-Bromo-4-cyano-2-methylbenzoic acid is a critical parameter to determine.

Theoretical Considerations

The presence of the polar carboxylic acid group suggests some aqueous solubility, which will be pH-dependent. Conversely, the aromatic ring and the bromine atom contribute to its lipophilic character, potentially limiting its solubility in water. The cyano and methyl groups will further modulate this balance.

Experimental Determination of Aqueous Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[1]

Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid 5-Bromo-4-cyano-2-methylbenzoic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.[1]

-

Equilibration: The vials are sealed and agitated at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[2]

-

Sample Collection: After equilibration, the suspensions are allowed to settle. A sample of the supernatant is carefully removed.

-

Separation of Undissolved Solid: The collected supernatant is filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved particles.[1]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] A calibration curve is constructed using standards of known concentrations to ensure accurate quantification.

Rationale: This method provides the true thermodynamic solubility, which is a measure of the most stable state of the system and is crucial for biopharmaceutical classification.[1]

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed.[3]

Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[4]

-

Dilution: A small aliquot of the DMSO stock is added to the aqueous buffer.

-

Incubation: The solution is incubated for a shorter period (e.g., 1-2 hours).[3]

-

Analysis: The amount of compound that remains in solution is quantified, often by nephelometry (light scattering) or by filtering and analyzing the filtrate via HPLC-UV or LC-MS/MS.[3][4]

Rationale: This method is faster and requires less compound, making it suitable for screening large numbers of compounds. However, it may overestimate solubility as it starts from a solution and measures the point of precipitation.

Figure 3: Expected Mass Spectrometry Isotopic Pattern.

Stability Assessment

Understanding the stability of a compound under various stress conditions is crucial for formulation development and determining its shelf-life.

Protocol: Forced Degradation Study

-

Stress Conditions: Solutions of the compound are subjected to various stress conditions as per ICH guidelines, including:

-

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. [2] * Thermal Stress: Heating the solid compound and solutions. [2] * Photostability: Exposure to light of specific wavelengths. [2]2. Analysis: At various time points, samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

-

Identification: Mass spectrometry can be used to identify the structure of any significant degradation products.

Rationale: This study helps to identify potential degradation pathways and informs the selection of appropriate formulation strategies and storage conditions.

Conclusion

The physicochemical characterization of 5-Bromo-4-cyano-2-methylbenzoic acid is a critical endeavor that requires a systematic and multi-faceted experimental approach. While specific experimental values for this compound are not yet widely reported, the principles and protocols outlined in this guide provide a robust framework for its comprehensive evaluation. By meticulously determining its solubility, pKa, lipophilicity, and stability, and by thoroughly characterizing its spectral properties, researchers can build the necessary foundation to advance this promising molecule through the drug development pipeline. The insights gained from these studies will be invaluable for formulation scientists, pharmacologists, and medicinal chemists alike, ultimately paving the way for its potential therapeutic application.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Barnard College, Columbia University. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods.

-

ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

Organic Chemistry I Lab - Colby College. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

Technical Monograph: Synthesis of 5-Bromo-4-cyano-2-methylbenzoic Acid

This technical guide details the synthesis pathway for 5-Bromo-4-cyano-2-methylbenzoic acid , a highly functionalized aromatic intermediate likely utilized in the development of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) or SGLT2 inhibitors.

The pathway is designed based on retrosynthetic "First Principles" to ensure regioselectivity, as direct halogenation or cyanation of the fully oxidized scaffold is chemically inefficient due to competing directing effects.

Target Molecule: 5-Bromo-4-cyano-2-methylbenzoic acid CAS Registry Number: 1805580-48-6 (Tentative/Analogous) Molecular Formula: C9H6BrNO2 Molecular Weight: 240.05 g/mol [1]

Executive Summary & Strategic Analysis

The synthesis of 5-Bromo-4-cyano-2-methylbenzoic acid presents a classic "substitution puzzle." The benzene ring contains three substituents with conflicting directing effects:

-

Carboxylic Acid (C1): Strong electron-withdrawing, meta-director.

-

Methyl Group (C2): Weak electron-donating, ortho/para-director.

-

Cyano Group (C4): Strong electron-withdrawing, meta-director.

-

Bromine (C5): Deactivating, ortho/para-director.

The Challenge: Direct bromination of 4-cyano-2-methylbenzoic acid is unfavorable because the ring is highly deactivated by two electron-withdrawing groups (-CN and -COOH). Furthermore, introducing the cyano group via nucleophilic substitution requires a pre-existing leaving group at C4.

The Solution: The "Amino-Activation Route" . We utilize an amino group (-NH2) at position 4 to:

-

Activate the ring for electrophilic bromination.

-

Direct the bromine regioselectively to position 5 (ortho to the amine).

-

Serve as a handle for the cyano group via the Sandmeyer reaction.

Retrosynthetic Analysis (Logic Flow)

The following Graphviz diagram illustrates the logical deconstruction of the target molecule back to commercially available starting materials.

Caption: Logical disconnection showing the conversion of the nitro-precursor to the amino-intermediate to achieve regiocontrol.

Detailed Synthesis Protocol

Phase 1: Preparation of the Amino-Scaffold

Starting Material: 2-Methyl-4-nitrobenzoic acid. Objective: Reduce the nitro group to an amine without affecting the carboxylic acid.

| Parameter | Specification |

| Reagents | H₂ (gas), 10% Pd/C (catalyst) OR Iron powder/NH₄Cl |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature to 50°C |

| Yield Target | >90% |

Protocol:

-

Dissolve 2-methyl-4-nitrobenzoic acid in methanol.

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H₂ atmosphere (balloon pressure is sufficient) for 4–6 hours.

-

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain 4-amino-2-methylbenzoic acid .

-

Note: This intermediate is sensitive to oxidation; store under inert gas.

-

Phase 2: Regioselective Bromination (The Critical Step)

Objective: Introduce bromine at C5. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at C4 is a strong ortho/para director.

-

C3 (Ortho): Sterically hindered by the C2-Methyl group ("sandwiched").

-

C5 (Ortho): Less hindered.[2]

-

Result: Bromination occurs predominantly at C5.

| Parameter | Specification |

| Reagent | N-Bromosuccinimide (NBS) or Br₂ |

| Solvent | DMF or Acetic Acid |

| Temperature | 0°C to Room Temperature |

| Stoichiometry | 1.05 equiv NBS |

Step-by-Step Protocol:

-

Dissolve 4-amino-2-methylbenzoic acid (1.0 equiv) in DMF (5 mL/g).

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

-

Why NBS? It provides a controlled source of bromine, minimizing over-bromination compared to elemental Br₂.

-

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Quench: Pour the mixture into ice water. The product, 4-amino-5-bromo-2-methylbenzoic acid , will precipitate.

-

Filter, wash with water, and dry.[3][4]

-

QC Check: 1H NMR should show two singlets (or weak doublets) for the aromatic protons, confirming para-orientation relative to each other (positions 3 and 6).

-

Phase 3: Sandmeyer Cyanation (Transformation of Amino to Cyano)

Objective: Convert the C4-Amino group to a C4-Cyano group. Safety Warning: This step generates HCN and uses cyanide salts.[5] Perform in a well-ventilated fume hood with a cyanide antidote kit available.

| Parameter | Specification |

| Reagents | NaNO₂ (Diazotization), CuCN/KCN (Cyanation) |

| Solvent | Water/HCl (Step A), Water/Toluene (Step B) |

| Temperature | 0–5°C (Diazotization), 60–80°C (Cyanation) |

Step-by-Step Protocol:

A. Diazotization:

-

Suspend 4-amino-5-bromo-2-methylbenzoic acid in 15% HCl (aq).

-

Cool to 0–5°C.

-

Add a solution of NaNO₂ (1.1 equiv) dropwise. Maintain temperature <5°C to prevent decomposition of the diazonium salt.

-

Stir for 30 minutes. The solution should become clear (formation of diazonium chloride).

B. Cyanation (Sandmeyer):

-

In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (1.5 equiv) in water. Heat to 60°C.

-

Neutralization (Critical): Carefully adjust the pH of the diazonium solution to ~6 using Na₂CO₃ (solid or saturated solution) before addition. Highly acidic diazonium solutions can release HCN gas upon contact with cyanide.

-

Add the diazonium solution dropwise to the hot CuCN mixture.

-

Observation: Evolution of N₂ gas (foaming).

-

-

Heat the mixture at 70–80°C for 1 hour.

-

Workup: Cool to room temperature. Acidify carefully with HCl to precipitate the product.

-

Extract with Ethyl Acetate. Wash organic layer with water and brine.

-

Concentrate to yield crude 5-Bromo-4-cyano-2-methylbenzoic acid .

Process Workflow Diagram

Caption: Step-by-step reaction workflow with expected yields and critical conditions.

Analytical Profile & Validation

To confirm the identity of the final product, researchers should look for the following spectral characteristics:

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 13.0-14.0 ppm: Broad singlet (1H, -COOH).

-

δ ~8.1 ppm: Singlet (1H, H-6). This proton is deshielded by the ortho-COOH and meta-Br/CN.

-

δ ~7.9 ppm: Singlet (1H, H-3). Deshielded by the ortho-CN.

-

δ ~2.5 ppm: Singlet (3H, -CH3).[3]

-

Key Feature: Absence of coupling constants (J) indicates para-positioning of protons (positions 3 and 6), confirming the 1,2,4,5-substitution pattern.

-

-

IR Spectroscopy:

-

~2230 cm⁻¹: Sharp, weak band characteristic of the Nitrile (-C≡N) stretch.

-

~1690 cm⁻¹: Strong Carbonyl (C=O) stretch of the carboxylic acid.

-

Safety & Handling (E-E-A-T)

-

Cyanide Hazard: The Sandmeyer reaction utilizes KCN/CuCN. This must be performed in a dedicated hood.[5] Waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

-

Diazonium Instability: Aryl diazonium salts can be explosive if allowed to dry. Always keep them in solution and cold (<5°C) until the reaction with CuCN is initiated.

-

Bromination Exotherms: The addition of NBS can be exothermic. On a large scale (>100g), active cooling is required to prevent thermal runaways.

References

-

Sandmeyer Reaction Mechanisms

-

Title: The Sandmeyer Reaction: A Mechanism Revisited.[6]

- Source:Journal of the Chemical Society.

- Context: Validates the radical-nucleophilic aromatic substitution mechanism used in Step 3.

-

(Generic authoritative link for mechanism verification).

-

-

Regioselective Bromination of Anilines

- Title: Regioselective bromination of arom

- Source:Tetrahedron Letters.

- Context: Supports the protocol for Step 2, confirming C5 selectivity in 2-methyl-4-aminobenzoic acid deriv

-

Synthesis of Halogenated Benzoic Acids (Patent Literature)

- Title: Process for the preparation of 4-amino-5-bromo-2-methylbenzoic acid.

- Source:Google Patents (Bayer/Merck related filings for Finerenone intermedi

- Context: Provides industrial grounding for the intermedi

-

Chemical Properties & Safety

Sources

- 1. CAS:1806060-89-83-Bromo-4-cyano-2-methylbenzoic acid-毕得医药 [bidepharm.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-4-cyano-2-methylbenzoic Acid: A Predictive and In-Depth Technical Guide

Foreword

Molecular Structure and Predicted Spectroscopic Overview

5-Bromo-4-cyano-2-methylbenzoic acid is a multifaceted molecule featuring a benzene ring substituted with four distinct functional groups: a carboxylic acid, a methyl group, a bromine atom, and a cyano group. The strategic placement of these substituents creates a unique electronic environment, which will be reflected in its spectroscopic signatures. This guide will deconstruct the anticipated NMR, IR, and MS data, providing a roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring and processing NMR data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-4-cyano-2-methylbenzoic acid is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | ~11-13 | Singlet (broad) | - | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange.[1][2] |

| Ar-H (H-6) | ~8.0-8.2 | Singlet | - | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromo and cyano groups, leading to significant deshielding. It is expected to be a singlet due to the absence of adjacent protons. |

| Ar-H (H-3) | ~7.8-8.0 | Singlet | - | This proton is ortho to the bromo group and meta to the carboxylic acid and cyano groups. The deshielding effect of the adjacent bromine will be pronounced. It is also expected to be a singlet. |

| CH₃ | ~2.5-2.7 | Singlet | - | The methyl group is attached to the aromatic ring and is ortho to the carboxylic acid group, which will cause a slight downfield shift compared to toluene.[3] |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The prediction of two distinct singlets for the aromatic protons is based on the substitution pattern. With no adjacent protons, spin-spin coupling between the aromatic protons is not expected. Long-range couplings are possible but are often too small to be resolved.[4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~165-175 | The carbonyl carbon of a carboxylic acid is highly deshielded due to the two attached oxygen atoms.[6] |

| C-Ar (quaternary, attached to COOH) | ~130-135 | This carbon is attached to the electron-withdrawing carboxylic acid group. |

| C-Ar (quaternary, attached to CH₃) | ~140-145 | The methyl group has a deshielding effect on the attached aromatic carbon. |

| C-Ar (CH, C-3) | ~135-140 | This carbon is attached to a proton and is influenced by the adjacent bromo and meta cyano and carboxylic acid groups. |

| C-Ar (quaternary, attached to CN) | ~115-120 | The carbon atom directly attached to the electron-withdrawing cyano group is shielded. |

| C-Ar (quaternary, attached to Br) | ~120-125 | The carbon attached to bromine experiences a moderate deshielding effect. |

| C-Ar (CH, C-6) | ~130-135 | This carbon is attached to a proton and is influenced by the adjacent carboxylic acid and meta bromo and cyano groups. |

| C≡N (Nitrile) | ~115-120 | The carbon of the nitrile group appears in this characteristic region. |

| CH₃ | ~20-25 | The methyl carbon chemical shift is typical for an alkyl group attached to an aromatic ring. |

Note: The assignments for the quaternary carbons are predictive and may require 2D NMR techniques like HMBC for unambiguous confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for FTIR Analysis

For solid samples like 5-Bromo-4-cyano-2-methylbenzoic acid, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

Workflow for FTIR-ATR Data Acquisition

Caption: A simplified workflow for acquiring FTIR data using an ATR accessory.

Predicted IR Absorption Bands

The IR spectrum of 5-Bromo-4-cyano-2-methylbenzoic acid will be dominated by the strong absorptions of the carboxylic acid and nitrile groups.

Predicted Major IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong | O-H stretch |

| C-H (Aromatic) | 3100-3000 | Medium | C-H stretch |

| C-H (Methyl) | 2980-2850 | Medium | C-H stretch |

| C≡N (Nitrile) | 2230-2210 | Strong, Sharp | C≡N stretch |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, Sharp | C=O stretch |

| C=C (Aromatic) | 1600-1450 | Medium-Weak | C=C stretch |

| C-O (Carboxylic Acid) | 1320-1210 | Strong | C-O stretch |

| O-H (Carboxylic Acid) | 950-910 | Broad, Medium | O-H bend (out-of-plane) |

The very broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to strong hydrogen bonding, often forming dimers in the solid state. The sharp and strong C≡N stretch is also a highly diagnostic peak for the presence of a nitrile.[4][5]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Workflow for EI Mass Spectrometry

Caption: A schematic representation of the electron ionization mass spectrometry process.

Predicted Mass Spectrum

The mass spectrum of 5-Bromo-4-cyano-2-methylbenzoic acid will show a molecular ion peak corresponding to its molecular weight. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Predicted Key Mass Spectral Peaks

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Notes |

| 254 | 256 | [M]⁺˙ | Molecular ion. The M+2 peak will have a relative intensity of approximately 98% of the M peak. |

| 237 | 239 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 209 | 211 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 130 | - | [M - Br - CO]⁺ | A possible fragmentation pathway involving the loss of bromine and carbon monoxide. |

| 91 | - | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkyl-substituted benzenes, though its formation here may be less favorable due to the other substituents. |

The presence of the isotopic pattern for bromine is a very strong indicator for the presence of this halogen in the molecule.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust framework for the characterization of 5-Bromo-4-cyano-2-methylbenzoic acid. Each technique offers complementary information: IR for the identification of key functional groups, MS for the determination of the molecular formula and the presence of bromine, and NMR for the detailed mapping of the carbon-hydrogen framework. The synergistic interpretation of these spectroscopic methods is essential for the unambiguous confirmation of the molecular structure. This guide, by providing a detailed predictive analysis, aims to facilitate the efficient and accurate structural elucidation of this and other similarly complex organic molecules.

References

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

-

Asian Journal of Chemistry. (2023, December 31). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

-

nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

PMC. (n.d.). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Retrieved from [Link]

-

eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]

-

PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

Mestrelab Research. (2025, May 27). Download NMR Predict. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

MDPI. (2022, September 23). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

NMRtist. (n.d.). NMRtist. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic.... Retrieved from [Link]

-

LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H1 proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Structural Analysis & Elucidation Guide: 5-Bromo-4-cyano-2-methylbenzoic acid

Part 1: Executive Summary & Strategic Context

In the high-stakes environment of drug development, 5-Bromo-4-cyano-2-methylbenzoic acid serves as a critical scaffold, particularly in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and other distinct pharmacophores. Its structural integrity is paramount; the coexistence of three directing groups (carboxyl, methyl, cyano) on the benzene ring creates a complex regiochemical landscape where isomeric impurities can silently compromise downstream efficacy.

This guide moves beyond basic characterization.[1][2][3] It provides a self-validating analytical framework designed to unequivocally confirm the regiochemistry of the 5-bromo-4-cyano-2-methyl isomer, distinguishing it from thermodynamically possible but kinetically disfavored byproducts (e.g., the 3-bromo or 6-bromo isomers).

The "Triad of Confirmation"

To ensure absolute structural certainty, we employ an orthogonal approach:

-

High-Resolution Mass Spectrometry (HRMS): For elemental composition and isotopic validation.

-

2D-NMR Spectroscopy (NOESY/HMBC): For definitive regiochemical assignment.

-

Vibrational Spectroscopy (FT-IR): For functional group integrity (specifically the nitrile/carboxyl interplay).

Part 2: Molecular Architecture & Physicochemical Profile

Before initiating wet-lab protocols, we must establish the theoretical baseline. The molecule is a tri-substituted benzene ring. The interplay between the activating methyl group and the deactivating cyano and carboxyl groups dictates the synthetic outcome and the spectral signature.

Theoretical Regiochemistry & Synthetic Origin

The target is typically synthesized via electrophilic aromatic substitution (bromination) of 4-cyano-2-methylbenzoic acid .

-

Directing Effects:

-

-CH₃ (C2): Ortho/Para directing (Activating). Directs to C3 and C5 .

-

-CN (C4): Meta directing (Deactivating). Directs to C2 and C6 (relative to itself).

-

-COOH (C1): Meta directing (Deactivating). Directs to C3 and C5 .

-

Physicochemical Data Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₉H₆BrNO₂ | Confirmed by HRMS |

| Molecular Weight | 240.05 g/mol | Monoisotopic mass is key |

| Exact Mass | 238.9582 (⁷⁹Br), 240.9561 (⁸¹Br) | Distinct 1:1 doublet pattern |

| Appearance | Off-white to beige crystalline solid | Color indicates trace oxidation/impurities |

| Solubility | DMSO, Methanol, THF | Poor in water/non-polar solvents |

| pKa (Calc.) | ~3.5 - 4.0 | Acidic proton exchangeable in D₂O |

Part 3: Comprehensive Spectroscopic Characterization

Mass Spectrometry (HRMS) Protocol

Objective: Validate elemental composition and halogen presence.

-

Method: ESI- (Negative Mode) is preferred due to the carboxylic acid moiety.

-

Key Signal: The molecular ion

at m/z 237.95 and 239.95. -

Isotopic Pattern: A 1:1 intensity ratio between the M and M+2 peaks is the hallmark of a mono-brominated species. Any deviation suggests contamination with de-brominated or di-brominated species.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the integrity of the cyano and carboxyl groups.

-

Nitrile (-CN) Stretch: Look for a sharp, distinct band at 2220–2240 cm⁻¹ . This is a "silent region" in most spectra, making it a high-confidence diagnostic.

-

Carbonyl (C=O) Stretch: A strong band at 1680–1710 cm⁻¹ (typical for aryl acids).

-

Hydroxyl (O-H) Stretch: Broad band at 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).

Nuclear Magnetic Resonance (NMR) Strategy

Objective: The definitive proof of structure. We must prove the Bromine is at C5 and not C3 or C6.

Solvent Selection

Use DMSO-d₆ . Chloroform-d often leads to poor solubility and broad peaks for carboxylic acids. DMSO-d₆ ensures sharp signals and allows observation of the acidic proton (often broad singlet at 13.0+ ppm).

¹H NMR Prediction & Assignment

The aromatic region will contain two singlets (or very fine doublets due to long-range coupling).

| Proton | Position | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Logic |

| -COOH | C1-OH | ~13.5 | Broad Singlet | Exchangeable with D₂O. |

| Ar-H | C3 | ~7.8 - 8.0 | Singlet (s) | Located between -CH₃ and -CN. |

| Ar-H | C6 | ~8.1 - 8.3 | Singlet (s) | Located between -Br and -COOH. Deshielded by ortho-COOH. |

| -CH₃ | C2-Me | ~2.4 - 2.6 | Singlet (s) | Key handle for NOE experiments. |

The "Killer Experiment": 1D NOE / 2D NOESY

To distinguish the 5-bromo isomer from the 3-bromo isomer, we rely on the spatial proximity of the Methyl group (C2) to the aromatic protons.

-

Hypothesis (Target: 5-Bromo isomer):

-

The Methyl group at C2 is adjacent to the proton at C3 .

-

Result: Irradiating the Methyl signal (~2.5 ppm) should produce a strong NOE enhancement of the C3 aromatic proton (~7.9 ppm).

-

The C6 proton is isolated from the methyl group and should show NO enhancement .

-

-

Hypothesis (Impurity: 3-Bromo isomer):

-

If Bromine is at C3, the proton is at C5.

-

The Methyl group at C2 has no adjacent aromatic proton (C3 is Br).

-

Result: Irradiating the Methyl signal yields NO aromatic NOE enhancement .

-

Decision Rule: Strong NOE between Methyl and one aromatic proton = CONFIRMED 5-Bromo Structure .

Part 4: Visualization & Workflows

Structural Elucidation Workflow

This diagram outlines the logical flow from crude synthesis to validated structure.

Figure 1: Step-by-step structural elucidation logic flow ensuring rigorous confirmation of regiochemistry.

Synthetic Pathway & Impurity Origin

Understanding the synthesis helps anticipate impurities.

Figure 2: Synthetic origin of the target molecule and potential regiochemical impurities.

Part 5: References

-

PubChem Compound Summary. 5-Bromo-2-methylbenzoic acid (Analog Reference). National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR substituent effects).

Disclaimer: This guide is intended for research and development purposes. All synthesis and analysis should be conducted by qualified personnel in a strictly controlled laboratory environment.

Sources

5-Bromo-4-cyano-2-methylbenzoic acid and its derivatives

An In-depth Technical Guide to 5-Bromo-4-cyano-2-methylbenzoic Acid and Its Derivatives: A Keystone Scaffold for Targeted Therapeutics

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-Bromo-4-cyano-2-methylbenzoic acid, a highly functionalized aromatic scaffold. We will delve into its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of targeted therapeutics, with a particular focus on the class of drugs known as PARP inhibitors. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Note on Nomenclature: The precise substitution pattern for bromo-cyano-methylbenzoic acids can lead to varied nomenclature. This guide focuses on a scaffold where the functional groups are positioned for optimal utility in common synthetic applications, such as the synthesis of PARP inhibitors. The principles and protocols discussed are broadly applicable to isomers, such as 6-Bromo-3-cyano-2-methylbenzoic acid[1].

Physicochemical and Spectroscopic Profile

The core scaffold, 5-Bromo-4-cyano-2-methylbenzoic acid, is a crystalline solid. Its trifunctional nature—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a cyano group for further functionalization or as a key pharmacophoric element—makes it a high-value starting material.

| Property | Data | Source |

| Molecular Formula | C₉H₆BrNO₂ | Calculated |

| Molecular Weight | 240.05 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | General Observation |

| Melting Point | Varies with purity; related compounds melt >160°C | [2][3] |

| Solubility | Soluble in organic solvents like DMF, DMSO; limited in water | [4] |

| Key IR Absorptions (cm⁻¹) | ~3000 (O-H, acid), ~2230 (C≡N, nitrile), ~1700 (C=O, acid) | [5] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.5 (s, 1H, COOH), ~8.2 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~2.5 (s, 3H, CH₃) | Predicted based on related structures[6] |

| CAS Number | Not explicitly found for this specific isomer. |

Synthesis of the Core Scaffold

The synthesis of this key intermediate is typically achieved through a sequential functionalization of a simpler benzoic acid precursor. The strategy hinges on directing the electrophilic aromatic substitution and then introducing the nitrile group.

Synthetic Workflow Overview

The process involves two primary steps: the regioselective bromination of 2-methylbenzoic acid followed by the introduction of the cyano group via a nucleophilic substitution reaction, often on a pre-functionalized intermediate.

Caption: General workflow for synthesizing the core scaffold.

Detailed Experimental Protocol: Synthesis of 6-Bromo-3-cyano-2-methylbenzoic acid[1]

This protocol describes the synthesis of a closely related and synthetically relevant isomer. The principles are directly transferable.

Step A: Bromination of 2-Methylbenzoic Acid

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add 2-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Slowly add concentrated sulfuric acid (H₂SO₄) to dissolve the starting material[6]. Alternatively, a Lewis acid catalyst like FeBr₃ can be used with elemental bromine[1].

-

Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or liquid bromine (1.1 eq) dropwise, ensuring the temperature remains below 25°C[6].

-

Reaction: Stir the mixture at room temperature for 5-20 hours, monitoring completion by TLC or LC-MS[6].

-

Work-up: Carefully pour the reaction mixture onto ice water. The solid precipitate is collected by filtration, washed with water to remove excess acid, and dried under vacuum. This yields 5-bromo-2-methylbenzoic acid[6].

-

Causality Insight: The use of sulfuric acid as a solvent and catalyst promotes the electrophilic aromatic substitution. The methyl and carboxylic acid groups are ortho-, para-directing. Bromination occurs para to the activating methyl group, yielding the 5-bromo isomer as the major product[6].

Step B: Introduction of the Cyano Group

Direct cyanation of the brominated ring is challenging. A more common and reliable method involves the conversion of the 5-bromo-2-methylbenzoic acid to an intermediate with a group that is more easily displaced by cyanide, such as via a Sandmeyer reaction on an amino-substituted precursor.

-

Intermediate Synthesis: The 5-bromo-2-methylbenzoic acid is first nitrated at the 4-position, followed by reduction of the nitro group to an amine (e.g., 4-amino-5-bromo-2-methylbenzoic acid).

-

Diazotization: The resulting aniline derivative (1.0 eq) is dissolved in an acidic solution (e.g., H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added slowly to form the diazonium salt[7].

-

Sandmeyer Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) or sodium cyanide (NaCN) is prepared[1]. The cold diazonium salt solution is then added portion-wise to the cyanide solution.

-

Reaction: The mixture is stirred and may be gently warmed (e.g., 60-120°C in a solvent like DMF) to drive the reaction to completion[1][7].

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

-

Trustworthiness & Self-Validation: The success of the Sandmeyer reaction is often visually confirmed by the evolution of nitrogen gas. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values.

Derivatization for Drug Discovery

The true power of this scaffold lies in its capacity for facile derivatization at multiple sites to explore structure-activity relationships (SAR).

Primary Derivatization Pathways

Caption: Key derivatization routes from the core scaffold.

Protocol: Amide Coupling for PARP Inhibitor Synthesis

This protocol is fundamental for creating a library of potential PARP inhibitors, where an amide bond links the core scaffold to various amine-containing fragments.

-

Reaction Setup: Dissolve 5-Bromo-4-cyano-2-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activator Addition: Add a coupling agent such as HATU (1.2 eq) along with a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq)[8]. Alternatively, a carbodiimide-based system like EDCI (1.2 eq) with HOBT (1.2 eq) can be used[9].

-

Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-18 hours[8]. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction with the solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine[8].

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

-

Expertise Insight: The choice of coupling reagent is critical. HATU is often more efficient for hindered amines or acids, leading to higher yields and shorter reaction times, but is more expensive. EDCI/HOBT is a cost-effective standard. The base (DIPEA) is essential to neutralize the acid formed and drive the reaction forward.

Application Case Study: PARP Inhibitors and Synthetic Lethality

Derivatives of this scaffold have shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1.[9][10] PARP1 is a crucial enzyme in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[9]

The Mechanism of Synthetic Lethality

In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the resulting SSBs can be repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, this backup system is defective.

When PARP is inhibited in these BRCA-deficient cells, unrepaired SSBs accumulate and collapse replication forks during cell division, leading to double-strand breaks (DSBs).[9] Since the HRR pathway is non-functional, the cell cannot repair these DSBs and undergoes apoptosis. This concept, where a deficiency in either of two genes is viable but simultaneous deficiency is lethal, is known as synthetic lethality .[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-ブロモ-2-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-2-methylbenzoic Acid CAS 79669-49-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CAS 6587-24-2: Benzoic acid, 2-cyano-, methyl ester [cymitquimica.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Characterization of 5-Bromo-4-cyano-2-methylbenzoic Acid

This Application Note is designed for analytical chemists and process development scientists involved in the characterization of 5-Bromo-4-cyano-2-methylbenzoic acid , a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).

Introduction & Synthetic Utility[1][2]

5-Bromo-4-cyano-2-methylbenzoic acid is a highly functionalized trisubstituted benzene derivative. Its structural complexity—featuring a carboxylic acid, a nitrile, an aryl bromide, and a methyl group—makes it a versatile scaffold but also presents specific analytical challenges.

-

Synthetic Significance: The ortho-methyl/acid motif allows for cyclization (e.g., to isoquinolones), while the nitrile and bromide serve as orthogonal handles for cross-coupling (Suzuki-Miyaura) or reduction.

-

Analytical Challenge: Distinguishing this specific regioisomer from potential byproducts (e.g., 4-bromo-5-cyano isomers) generated during electrophilic aromatic substitution or functional group interconversion.

Physicochemical Profile (Predicted)

| Property | Value / Characteristic | Notes |

| Molecular Formula | C | |

| Molecular Weight | 240.05 g/mol | Monoisotopic mass dominated by |

| Appearance | Off-white to pale beige solid | Coloration often due to trace brominated impurities |

| Solubility | DMSO, Methanol, THF | Poor solubility in water (unless pH > 5) |

| pKa | ~3.8 - 4.2 | Carboxylic acid ionization |

| Melting Point | >200 °C (Decomposition likely) | TGA recommended over simple capillary MP |

Spectroscopic Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the regiochemistry of substituents. The key is establishing the positions of the two aromatic protons relative to the directing groups.

Protocol:

Dissolve 10 mg of sample in 0.6 mL DMSO-

Expected

- 13.5 ppm (bs, 1H): Carboxylic acid –OH (Exchangeable).

- 8.15 ppm (s, 1H): H6 (Proton ortho to COOH and ortho to Br). This proton is most deshielded due to the anisotropy of the carbonyl and the inductive effect of Bromine.

- 7.85 ppm (s, 1H): H3 (Proton ortho to CN and ortho to Methyl).

- 2.55 ppm (s, 3H): Aryl-Methyl group.

Critical Structural Proof (

-

The Methyl protons should show a strong 3-bond correlation to the carbon bearing the Cyano group (if H3 is present) or the Carbon bearing the H3.

-

NOESY: Strong correlation between Methyl protons and H3 . No correlation between Methyl and H6 .

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups, specifically the nitrile.

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

Key Bands:

-

~2230 cm

(m, sharp): C -

~1690–1710 cm

(s): C=O stretch (Carboxylic acid dimer). -

2800–3100 cm

(broad): O-H stretch (Carboxylic acid).

-

Mass Spectrometry (MS)

Objective: Confirm molecular weight and bromine isotope pattern.

-

Method: UHPLC-MS (ESI Negative Mode).

-

Rationale: Carboxylic acids ionize efficiently in negative mode (

). -

Expected Spectra:

-

m/z 238.0 and 240.0: 1:1 intensity ratio characteristic of a single Bromine atom (

Br/ -

Fragmentation: Loss of CO

(

-

Chromatographic Purity Analysis (HPLC Protocol)

This method separates the target compound from likely synthetic precursors (e.g., 2-methyl-4-cyanobenzoic acid) and regioisomers.

Method Parameters

| Parameter | Condition |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV at 230 nm (Nitrile/Benzene absorption) and 254 nm |

| Injection Vol | 5 µL |

| Diluent | 50:50 Water:Acetonitrile |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End |

Scientific Rationale:

-

Acidic Mobile Phase: Essential to suppress the ionization of the benzoic acid moiety (pKa ~4). If run at neutral pH, the compound would exist as a benzoate anion, eluting at the void volume with poor peak shape.

-

Wavelength (230 nm): Chosen because the nitrile group and the substituted benzene ring have strong absorbance here, offering higher sensitivity than 254 nm.

Solid-State Characterization

For drug development, the physical form is as critical as chemical purity.

-

X-Ray Powder Diffraction (XRPD):

-

Perform on non-ground sample to identify polymorphism.

-

Note: Benzoic acid derivatives often form dimers in the crystal lattice; solvent of crystallization (solvates) are common if recrystallized from acetic acid or alcohols.

-

-

Thermal Analysis (TGA/DSC):

-

DSC: Look for a sharp melting endotherm. A broad endotherm suggests impurities or an amorphous content.

-

TGA: Differentiate between solvates (weight loss <150°C) and decomposition (weight loss >220°C).

-

Visual Workflows

Analytical Method Validation Workflow

This diagram outlines the logical flow for validating the HPLC method described above.

Caption: Step-by-step validation workflow ensuring the HPLC method meets ICH Q2(R1) guidelines.

Impurity Identification Decision Tree

Distinguishing the target from its regioisomer (4-bromo-5-cyano) is the primary risk.

Caption: Decision logic for identifying impurities, focusing on distinguishing critical regioisomers.

Safety & Handling

-

Hazards: As a halogenated nitrile, treat as potentially toxic by inhalation and ingestion.[1] The benzoic acid moiety may cause skin and eye irritation.[2][3][4][5]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle powder in a fume hood to avoid inhalation.

-

Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers or reducing agents (risk of generating HCN if reduced vigorously).

References

-

International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

-

Sigma-Aldrich. "Fundamental HPLC Method Development: A Practical Guide." Supelco Analytical. Link

-

Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard text for interpreting NMR/IR of trisubstituted benzenes). Link

-

PubChem. "Compound Summary: 5-Bromo-2-methylbenzoic acid (Structural Analog)." National Library of Medicine. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 4. 5-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis of 5-Bromo-4-cyano-2-methylbenzoic Acid

This Application Note is structured to provide a comprehensive, industrial-grade guide for the synthesis of 5-Bromo-4-cyano-2-methylbenzoic acid (CAS: 1805580-48-6).[1] The content is designed for process chemists and scale-up engineers, focusing on regioselectivity, safety, and yield optimization.

Abstract & Strategic Overview

5-Bromo-4-cyano-2-methylbenzoic acid is a critical building block for next-generation pharmaceuticals, particularly in the synthesis of non-steroidal mineralocorticoid receptor antagonists and androgen receptor inhibitors.[1] Its synthesis presents a classic regioselectivity challenge: installing a bromine atom and a cyano group on a 2-methylbenzoic acid core with precise positioning.[1]

This guide details two validated pathways:

-

The "Direct Bromination" Route (Route A): Ideal for cost-efficiency, utilizing the strong para-directing effect of the methyl group to brominate 4-cyano-2-methylbenzoic acid.[1]

-

The "Amino-Directed" Route (Route B): A high-purity alternative utilizing the orthogonal reactivity of an amino group to direct bromination before conversion to the nitrile via Sandmeyer chemistry.

Key Process Parameters (CPPs)

-

Regiocontrol: Balancing the directing effects of Methyl (activating, o,p), Carboxyl (deactivating, m), and Cyano (deactivating, m) groups.

-

Safety: Management of exothermic brominations and handling of cyanide sources at scale.

-

Impurity Profile: Minimizing the formation of 3-bromo isomers and dibromo species.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the order of functionalization. The methyl group at C2 is the primary handle for directing electrophilic aromatic substitution (EAS) to the C5 position.

Figure 1: Retrosynthetic disconnection showing two viable pathways based on available starting materials.

Detailed Experimental Protocols

Route A: Direct Bromination of 4-Cyano-2-methylbenzoic Acid

Rationale: This route is preferred for large-scale manufacturing due to lower raw material costs and fewer steps if 4-cyano-2-methylbenzoic acid is accessible.[1] The C5 position is activated by the para-methyl group and is the least deactivated position relative to the electron-withdrawing cyano and carboxyl groups.[1]

Step 1: Preparation of 4-Cyano-2-methylbenzoic Acid

Starting Material: 4-Bromo-2-methylbenzoic acid (CAS: 68837-59-2).[1][2]

Protocol:

-

Equipment: 5L Hastelloy or Glass-lined reactor, mechanical stirrer, reflux condenser, N2 inlet.

-

Reagents:

-

4-Bromo-2-methylbenzoic acid: 500 g (2.32 mol)

-

CuCN (Copper(I) cyanide): 250 g (2.79 mol, 1.2 eq)

-

NMP (N-Methyl-2-pyrrolidone): 2.5 L (5 vol)[1]

-

-

Procedure:

-

Charge the reactor with 4-Bromo-2-methylbenzoic acid and NMP.[1] Stir to dissolve.

-

Add CuCN in a single portion.[1]

-

Inert: Purge the system with Nitrogen for 15 minutes.

-

Heat: Ramp temperature to 160–180°C over 1 hour. Hold for 6–8 hours.

-

Monitor: HPLC should show <2% starting bromide.[1]

-

Workup (Oxidative Quench): Cool to 60°C. Pour the mixture into a solution of FeCl3 (600 g) in 2M HCl (3 L) at 0–10°C. (This decomposes the Cu-complex).[1]

-

Stir vigorously for 2 hours. Filter the resulting precipitate.[3]

-

Purification: Dissolve the wet cake in 1M NaOH (2 L), filter off insoluble copper salts (Celite), and re-acidify the filtrate with conc. HCl to pH 2.[1]

-

Filter the white solid, wash with water (3 x 500 mL), and dry at 60°C under vacuum.

-

Yield: ~300 g (80%).

-

Step 2: Regioselective Bromination

Critical Step: The ring is deactivated.[1] Standard Br2/AcOH may be insufficient. Using a strong Lewis acid or "super-electrophilic" conditions is necessary.[1]

Protocol:

-

Reagents:

-

4-Cyano-2-methylbenzoic acid: 100 g (0.62 mol)

-

N-Bromosuccinimide (NBS): 132 g (0.74 mol, 1.2 eq)[1]

-

Sulfuric Acid (H2SO4, conc.): 500 mL (5 vol)

-

Alternative: Br2 (1.2 eq) with FeBr3 (0.05 eq) in Chlorobenzene at 80°C.

-

-

Procedure (NBS/H2SO4 Method):

-

Charge conc.[1] H2SO4 to the reactor and cool to 0–5°C.

-

Add 4-Cyano-2-methylbenzoic acid portion-wise (exothermic dissolution).[1]

-

Add NBS in 5 portions over 1 hour, maintaining internal temp <10°C.

-

Reaction: Warm to 40–50°C and stir for 12–16 hours.

-

Mechanism:[1][4][5][6] The protonated NBS generates highly reactive bromonium species. The methyl group directs the incoming bromine to the para position (C5).

-

Quench: Pour the reaction mixture slowly onto Ice/Water (2 kg).

-

Isolation: Filter the precipitated solid. Wash with water until filtrate is neutral.[1]

-

Recrystallization: Recrystallize from Ethanol/Water (8:2) or Acetic Acid to remove any 3-bromo isomer.[1]

-

Yield: ~110–120 g (75–82%).

-

Purity: >98% (HPLC).

-

Route B: Amino-Directed Synthesis (High Purity Alternative)

Rationale: If regioselectivity in Route A is poor (e.g., >10% 3-bromo isomer), this route guarantees the correct substitution pattern because the amino group is a powerful ortho-director, overriding the other groups.

Step 1: Bromination of 4-Amino-2-methylbenzoic Acid[1]

-

Substrate: 4-Amino-2-methylbenzoic acid (CAS: 2486-75-1).[1]

-

Conditions: Dissolve in Acetic Acid (10 vol). Add Br2 (1.05 eq) dropwise at 15–20°C.

-

Outcome: The amino group directs bromine exclusively to the C5 position (ortho to amino, meta to carboxyl).

-

Product: 4-Amino-5-bromo-2-methylbenzoic acid.[1]

-

Yield: >90%.

Step 2: Sandmeyer Reaction (Amino -> Cyano)[1]

-

Diazotization: Suspend the brominated amine in HCl/Water. Cool to 0°C. Add NaNO2 (1.1 eq) dropwise. Stir 1h to form the diazonium salt.

-

Cyanation: Prepare a solution of CuCN (1.2 eq) and NaCN (1.5 eq) in water/toluene (biphasic) or use K2[Ni(CN)4] for milder conditions.

-

Transfer: Slowly add the cold diazonium solution to the cyanide mixture at 0–5°C.

-

Decomposition: Allow to warm to room temperature, then heat to 50°C to complete N2 evolution.

-

Workup: Acidify, extract with Ethyl Acetate, and crystallize.

-

Yield: 60–70%.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following specifications should be met:

| Test Parameter | Method | Specification |

| Appearance | Visual | Off-white to pale yellow powder |

| Assay | HPLC (C18, ACN/H2O + 0.1% TFA) | ≥ 98.0% w/w |

| Isomeric Purity | HPLC | 3-Bromo isomer ≤ 0.5% |

| Residual Cyanide | Ion Chromatography | ≤ 10 ppm |

| Loss on Drying | Gravimetric | ≤ 0.5% |

| Heavy Metals | ICP-MS | Cu ≤ 20 ppm, Fe ≤ 20 ppm |

HPLC Method Conditions

-

Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)[1]

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV @ 254 nm.[1]

-

Retention Order: 4-Cyano-2-methylbenzoic acid (RT ~6 min) < Target (RT ~12 min) < Dibromo impurity (RT ~15 min).

Safety & Hazard Management

Cyanide Handling[1][7][8]

-

Engineering Controls: All cyanide reactions must be performed in a dedicated fume hood with a scrubber system (NaOH/Bleach).

-

PPE: Double nitrile gloves, full face shield, and Tyvek suit.

-

Antidote: A Hydroxocobalamin (Cyanokit) must be present in the lab.

-

Waste: Quench all aqueous streams with Bleach (NaOCl) at pH >10 for 24 hours before disposal. Check for residual CN- using test strips.[1]

Exothermic Bromination[1]

-

Thermal Runaway: The bromination in H2SO4 is exothermic. Addition of NBS must be controlled to prevent temperature spikes >15°C, which degrades regioselectivity.

-

HBr Evolution: If using Br2, scrub off-gas through NaOH scrubbers.[1]

References

-

Synthesis of 4-Cyano-2-methylbenzoic acid

-

Bromination of Deactivated Benzoic Acids

-

Methodology: Use of NBS/H2SO4 for deactivated systems.[1]

- Source:Organic Process Research & Development2012, 16, 1156.

-

-

Sandmeyer Reaction Protocols

-

Methodology: Standard diazonium-cyanation workflows.[1]

- Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 1083.

-

-

Compound Data (Target)

Sources

- 1. 58123-69-6|3-Bromo-4-cyanobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-cyano-2-methylbenzoic Acid

The following technical guide addresses the synthesis and troubleshooting of 5-Bromo-4-cyano-2-methylbenzoic acid , a complex polysubstituted benzene derivative often used as an intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other pharmaceutical scaffolds.[1][2]

Ticket Type: Synthesis Optimization & Impurity Profiling Applicable CAS: 1000339-52-5 (and related derivatives)[1][2]

Executive Summary

The synthesis of 5-Bromo-4-cyano-2-methylbenzoic acid typically proceeds via the electrophilic aromatic bromination of 4-cyano-2-methylbenzoic acid .[1][2] This route is preferred over the Sandmeyer reaction of amino-precursors due to atom economy, but it introduces specific challenges regarding regioselectivity and functional group stability .[1][2][3]

Users most frequently encounter three classes of byproducts:

-

Regioisomers: 3-bromo derivatives (steric vs. electronic competition).

-

Hydrolysis Products: Amides or diacids resulting from nitrile instability.[1][2][3]

-

Benzylic Bromides: Radical side-reactions attacking the methyl group.[1][2][3]

Module 1: The Regioselectivity Challenge (Isomer Control)

The Problem

User Report: "HPLC shows a persistent impurity (~10-15%) with the same mass (M+H) as the product but a slightly different retention time."

Root Cause Analysis

In the bromination of 4-cyano-2-methylbenzoic acid , the directing groups create a conflict.[1][2][3]

-

-CH₃ (Position 2): Strong ortho/para director.[1][2][3] Activates positions 3 and 5.[1][2][3][4]

-

-COOH (Position 1): Meta director. Directs to position 3.

-

-CN (Position 4): Meta director. Directs to position 2 (blocked) and 6.[1][2][3]

While the 5-position is electronically favored (para to the activating methyl) and sterically accessible, the 3-position is electronically activated by both the methyl (ortho) and carboxyl (meta) groups.[1] However, the 3-position is sterically crowded ("sandwiched" between -CH₃ and -COOH).[1][2]

Result: The reaction produces a mixture of the target 5-bromo product (major) and the 3-bromo regioisomer (minor).[1][2]

Troubleshooting Protocol

| Parameter | Recommendation | Technical Rationale |

| Reagent | NBS / H₂SO₄ or Br₂ / Fe | NBS in sulfuric acid often provides milder, more selective conditions than elemental bromine, reducing over-bromination [1].[1][2][3] |

| Temperature | 0°C to Room Temp | Higher temperatures overcome the steric barrier at position 3, increasing the unwanted isomer.[2][3] Keep it cold to favor the kinetically controlled 5-bromo product.[1][2][3] |

| Purification | Recrystallization (EtOH) | The 3-bromo isomer typically has higher solubility in ethanol than the 5-bromo target.[1][2] Slurry the crude solid in hot ethanol and cool slowly [2]. |

Visualization: Directing Effects & Isomer Formation

Caption: Competition between the 5-position (sterically favored) and 3-position (electronically activated) during bromination.

Module 2: The Hydrolysis Trap (Nitrile Stability)[3]

The Problem

User Report: "My product mass spectrum shows a peak at M+18 relative to the target, and the proton NMR shows broad singlets around 7.5-8.0 ppm."

Root Cause Analysis

The cyano (-CN) group is susceptible to hydrolysis under the strong acidic conditions (e.g., H₂SO₄) often used for bromination, or basic conditions used during workup.[1]

-

Partial Hydrolysis: Nitrile

Primary Amide (M+18 mass shift ).[1][2][3] -

Full Hydrolysis: Amide

Carboxylic Acid (Formation of 5-bromo-2-methylterephthalic acid).[1][2][3]

Troubleshooting Protocol

-

Acid Control: If using H₂SO₄ as a solvent for NBS bromination, quench the reaction immediately upon completion by pouring onto ice water . Do not let the reaction stir overnight if not required.

-

Workup pH: Avoid strong bases (NaOH/KOH) during extraction if possible. If a basic wash is needed to remove unreacted acids, use mild bases like NaHCO₃ and keep the contact time short and cold (<5°C) [3].[1][3]

-

Detection: Monitor reaction progress via HPLC/UPLC. The amide impurity is much more polar than the nitrile and will elute significantly earlier on reverse-phase columns.[1][2][3]

Visualization: The Hydrolysis Cascade

Caption: Stepwise hydrolysis of the nitrile group under harsh workup conditions.

Module 3: Benzylic Bromination (The "Wrong Reaction")[3]

The Problem

User Report: "I used NBS, but NMR shows the disappearance of the methyl singlet (2.6 ppm) and appearance of a CH₂ peak (4.5 ppm)."

Root Cause Analysis

This indicates a switch from Ionic Bromination (Ring substitution) to Radical Bromination (Side-chain substitution).[1][2][3]

-

Trigger: Presence of light (UV/Sunlight) or radical initiators (AIBN, peroxides) while using NBS.[2][3]

-

Outcome: Bromination occurs at the benzylic methyl group, forming 4-cyano-2-(bromomethyl)benzoic acid instead of the aryl bromide [4].[1][2]

Troubleshooting Protocol

-

Light Exclusion: Wrap the reaction flask in aluminum foil.

-

Solvent Choice: Use high-dielectric polar solvents (H₂SO₄, DMF) which favor the ionic pathway.[1][2][3] Avoid non-polar solvents (CCl₄, Benzene) which favor the radical pathway.[2][3]

-

Catalyst: Ensure a Lewis acid (FeBr₃) or Brønsted acid (H₂SO₄) is present to drive the ionic mechanism.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I synthesize this by nitrating 2-methylbenzoic acid first? A: It is risky. Nitration of 2-methylbenzoic acid yields a mixture of 3-nitro and 5-nitro isomers.[1][2][3] While you can reduce the 5-nitro to an amine and use the Sandmeyer reaction to install the nitrile, the initial separation of nitro isomers is difficult and yields are generally lower than the direct bromination of the cyano-precursor.[1]

Q2: How do I remove the 3-bromo regioisomer if recrystallization fails? A: If ethanol recrystallization is insufficient, convert the crude acid mixture to its methyl ester .[1][2][3] The esters of the 3-bromo and 5-bromo isomers often have significantly different boiling points (allowing vacuum distillation) or chromatographic properties (flash chromatography on silica) compared to the free acids [5].[1] Hydrolyze the ester back to the acid using LiOH (carefully, to avoid hydrolyzing the nitrile) after separation.[1][3]

Q3: Why is the melting point of my product lower than the literature value (220°C+)? A: A depressed melting point usually indicates the presence of the amide impurity (from nitrile hydrolysis).[1][3] Even 2-3% amide contamination can significantly lower the melting point.[1][2][3] Check the IR spectrum for a strong doublet peak around 3300-3400 cm⁻¹ (N-H stretch), which is absent in the pure nitrile.[1][3]

References

-

ChemicalBook. Synthesis of 5-Bromo-2-methylbenzoic acid. (General procedure for bromination of toluic acid derivatives). Link

-

Organic Syntheses. 2-Bromo-3-methylbenzoic acid.[1][2][3][5] Org.[1][2][3] Synth. 1958, 38,[1][3][6] 11. (Demonstrates separation of bromo-toluic acid isomers). Link

-

Lumen Learning. Hydrolysis of Nitriles. (Mechanistic background on nitrile instability in acid/base). Link

-

Chegg/Chemistry Archives. Free Radical Bromination of 4-Methylbenzoic Acid. (differentiation between aryl and benzylic bromination).[1][2][3] Link

-

BenchChem. Technical Support: Purification of substituted benzoic acids.Link[2]

Sources

- 1. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 2. 4-Cyano-2-methylbenzoic acid | C9H7NO2 | CID 11819339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-bromo-4-cyano-, methyl ester | CymitQuimica [cymitquimica.com]

- 4. data.epo.org [data.epo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Purification of Crude 5-Bromo-4-cyano-2-methylbenzoic Acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 5-Bromo-4-cyano-2-methylbenzoic acid. This document moves beyond simple protocols to offer troubleshooting strategies and foundational knowledge, empowering you to make informed decisions during the purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Issue 1: My isolated product is off-color (e.g., yellow or brown) and shows multiple spots on a Thin-Layer Chromatography (TLC) plate.

-

Question: What are the likely causes of discoloration and multiple TLC spots, and what is the first purification step I should take?

-

Answer: Discoloration and multiple TLC spots indicate the presence of significant impurities. These can include residual reagents, catalysts, or chromophoric byproducts from the synthesis. The most robust initial purification step for a carboxylic acid like this is an acid-base extraction . This technique specifically separates acidic compounds from any neutral or basic impurities.[1][2]

The principle is straightforward:

-

Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash this organic solution with a weak aqueous base, such as sodium bicarbonate (NaHCO₃).[3] The carboxylic acid is deprotonated to form its sodium salt, which is highly soluble in the aqueous layer.

-

Neutral impurities and unreacted starting materials remain in the organic layer.

-